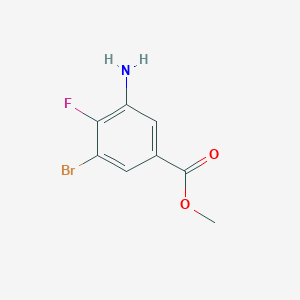

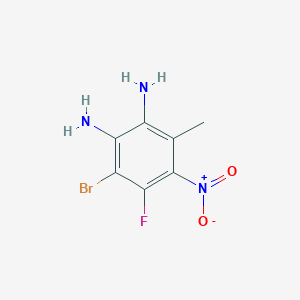

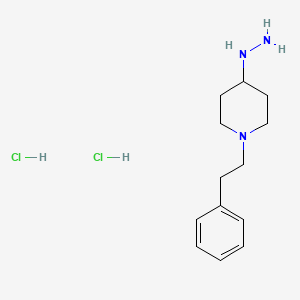

![molecular formula C10H14Cl2N4 B1431575 [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride CAS No. 1559062-05-3](/img/structure/B1431575.png)

[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride

説明

The compound seems to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . These compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

1,2,4-triazole derivatives can be synthesized using various methods . For example, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand were synthesized by the solvothermal method .Molecular Structure Analysis

The structure of these compounds can vary. For instance, some coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Scientific Field : Organic Chemistry

- Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . For example, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid .

- Results : This method allowed for the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols .

Antimicrobial Agents

- Scientific Field : Microbiology

- Application Summary : 1,2,4-triazole derivatives have significant biological properties including antimicrobial activity . They can be used to combat various types of microbes .

- Methods of Application : The antimicrobial activity of these compounds is usually evaluated using standard microbiological techniques, such as the disk diffusion method or broth dilution method .

- Results : The results vary depending on the specific derivative and the type of microbe, but many 1,2,4-triazole derivatives have shown promising antimicrobial activity .

Antiviral Agents

- Scientific Field : Virology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess antiviral properties . They can inhibit the replication of various types of viruses .

- Methods of Application : The antiviral activity of these compounds is typically evaluated using cell culture-based assays .

- Results : The results depend on the specific derivative and the type of virus, but some 1,2,4-triazole derivatives have demonstrated potent antiviral activity .

Materials Science

- Scientific Field : Materials Science

- Application Summary : 1,2,4-triazole derivatives have found applications in materials science . They are used in the synthesis of various materials, including polymers and metal-organic frameworks .

- Methods of Application : These compounds are typically used as building blocks in the synthesis of more complex materials .

- Results : The properties of the resulting materials depend on the specific 1,2,4-triazole derivative used and the synthesis conditions .

Antidepressant Agents

- Scientific Field : Psychopharmacology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess antidepressant properties . They can modulate the activity of various neurotransmitter systems in the brain .

- Methods of Application : The antidepressant activity of these compounds is typically evaluated using animal models of depression, such as the forced swim test or the tail suspension test .

- Results : The results depend on the specific derivative and the experimental conditions, but some 1,2,4-triazole derivatives have shown promising antidepressant activity .

Antitubercular Agents

- Scientific Field : Pharmacology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

- Methods of Application : The antitubercular activity of these compounds is typically evaluated using microbiological assays .

- Results : The results depend on the specific derivative and the experimental conditions, but some 1,2,4-triazole derivatives have shown promising antitubercular activity .

Anti-Inflammatory Agents

- Scientific Field : Pharmacology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess anti-inflammatory properties . They can modulate the activity of various inflammatory pathways in the body .

- Methods of Application : The anti-inflammatory activity of these compounds is typically evaluated using animal models of inflammation, such as the carrageenan-induced paw edema test .

- Results : The results depend on the specific derivative and the experimental conditions, but some 1,2,4-triazole derivatives have shown promising anti-inflammatory activity .

Antioxidant Agents

- Scientific Field : Pharmacology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body .

- Methods of Application : The antioxidant activity of these compounds is typically evaluated using biochemical assays, such as the DPPH radical scavenging assay .

- Results : The results depend on the specific derivative and the experimental conditions, but some 1,2,4-triazole derivatives have shown promising antioxidant activity .

Analgesic Agents

- Scientific Field : Pharmacology

- Application Summary : Some 1,2,4-triazole derivatives have been found to possess analgesic (pain-relieving) properties . They can modulate the activity of various pain pathways in the body .

- Methods of Application : The analgesic activity of these compounds is typically evaluated using animal models of pain, such as the hot plate test or the tail flick test .

- Results : The results depend on the specific derivative and the experimental conditions, but some 1,2,4-triazole derivatives have shown promising analgesic activity .

Applications in Materials Science

- Scientific Field : Materials Science

- Application Summary : 1,2,4-triazole derivatives have found applications in materials science . They are used in the synthesis of various materials, including polymers and metal-organic frameworks .

- Methods of Application : These compounds are typically used as building blocks in the synthesis of more complex materials .

- Results : The properties of the resulting materials depend on the specific 1,2,4-triazole derivative used and the synthesis conditions .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7;;/h3-6H,2,11H2,1H3,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNSYNIYBJPUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC(=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

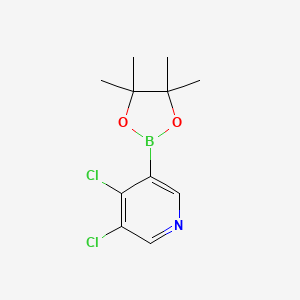

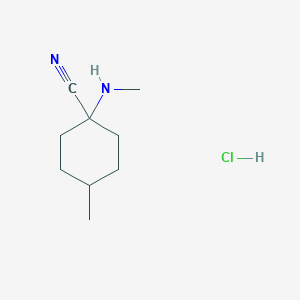

![2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine](/img/structure/B1431498.png)

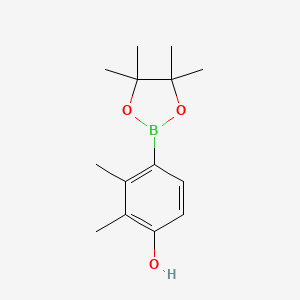

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)

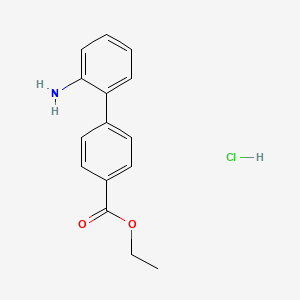

![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)